N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c1-8(20)18-5-4-9-10(6-16)15(25-12(9)7-18)17-14(21)11-2-3-13(24-11)19(22)23/h2-3H,4-5,7H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCAOHZZCSPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine ring system. This can be achieved through the reaction of a thiophene derivative with a suitable nitrogen-containing compound under acidic or basic conditions.
Introduction of Functional Groups: The acetyl, cyano, and nitro groups are introduced through subsequent reactions. For example, acetylation can be carried out using acetic anhydride in the presence of a catalyst, while the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source. The nitro group can be added through nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. For example, the cyano group can be substituted with an amine group using ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation, and other reducing agents.
Substitution: Ammonia, alkyl halides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the cyano group with an amine results in an aminothiophene derivative.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached. They may exhibit similar biological activities but with varying potency and selectivity.
Nitrothiophene Derivatives: Compounds with a nitrothiophene moiety may have similar chemical reactivity and applications, but their overall properties are influenced by the presence of other functional groups.
Cyanoacetamide Derivatives: These compounds contain a cyanoacetamide group and are used in the synthesis of various heterocyclic compounds. They may have different biological activities compared to this compound.
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S₂ |
| Molecular Weight | 406.49 g/mol |
| CAS Number | 922990-15-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cellular signaling pathways. For instance, inhibitors targeting JNK kinases have demonstrated significant biological activities, suggesting a potential for this compound to modulate similar pathways .
- Antioxidant Activity : The presence of nitro and cyano groups may contribute to antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies indicate that related compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
A study conducted on structurally similar compounds indicated that they could inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Compounds showed IC50 values ranging from 10 to 30 µM, suggesting moderate to high potency against these cell lines.
Antimicrobial Activity
The compound's potential antimicrobial activity was evaluated against several bacterial strains:
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound possesses promising antimicrobial properties.
Case Studies
- Case Study 1: JNK Inhibition
-
Case Study 2: Antioxidant Effects
- In vitro assays demonstrated that the compound could scavenge free radicals effectively. This property was linked to the presence of the nitro group, which may enhance electron donation capabilities .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what are common pitfalls?
The synthesis involves multi-step reactions, typically starting with condensation of a tetrahydrothieno[2,3-c]pyridine precursor with 5-nitrothiophene-2-carboxylic acid derivatives. Key steps include:
- Cyclization under acidic or basic conditions to form the fused thienopyridine ring.
- Acetylation at the 6-position using acetylating agents like acetic anhydride.
- Nitro-group introduction via electrophilic substitution or coupling reactions. Common pitfalls include low yields due to steric hindrance from the acetyl and cyano groups. Purification often requires column chromatography or recrystallization using DMF/ethanol mixtures .
Q. How should researchers characterize the compound’s structural integrity?
Essential techniques include:
- X-ray crystallography (using SHELX programs for refinement ).
- NMR spectroscopy : / NMR to confirm substitution patterns (e.g., acetyl, nitro groups).
- FTIR spectroscopy : Identification of functional groups (C≡N stretch ~2200 cm, NO asymmetric stretch ~1520 cm) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .
Advanced Research Questions
Q. How can computational chemistry optimize this compound’s bioactivity?
- DFT calculations : Analyze HOMO-LUMO gaps to predict electron-deficient regions (critical for nitro-group reactivity) .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the nitrothiophene moiety’s role in binding .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .
- Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives/negatives .
Q. How does the nitro group influence the compound’s electronic and pharmacological properties?
- Electron-withdrawing effects : The nitro group reduces electron density on the thiophene ring, enhancing electrophilic reactivity (critical for covalent binding to targets) .
- Redox activity : Nitro-reductase enzymes in hypoxic tumor environments may activate prodrug forms .
- SAR studies : Replace the nitro group with other electron-withdrawing groups (e.g., CF) to modulate potency .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., acetyl → benzoyl, nitro → amino) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity .
- Crystallographic data : Overlay ligand-bound protein structures to identify critical binding motifs .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) for yield improvement .
- Data Reproducibility : Document crystallization conditions (e.g., solvent system, cooling rates) to ensure structural consistency .
- Ethical Compliance : Adhere to biosafety protocols (e.g., BSL-2 for antimicrobial testing) and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
